

Unveiling the Structural Signature of Benzyl 3-hydroxypropionate: A Comprehensive NMR Spectroscopic Guide

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Compound of Interest

Compound Name: *Benzyl 3-hydroxypropionate*

Cat. No.: *B030867*

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This technical guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **Benzyl 3-hydroxypropionate**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a foundational resource for the characterization and verification of this compound.

Introduction

Benzyl 3-hydroxypropionate is an organic compound of interest in various chemical and pharmaceutical applications. Accurate structural elucidation is paramount for its use in research and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure. This guide presents a comprehensive overview of its ^1H and ^{13}C NMR data, supplemented with detailed experimental protocols and a logical workflow for its synthesis and analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR data for **Benzyl 3-hydroxypropionate**. These predictions are based on established chemical shift principles and data from structurally analogous compounds.

¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.35	Multiplet	5H	Ar-H
~5.15	Singlet	2H	-O-CH ₂ -Ph
~4.20	Triplet	2H	HO-CH ₂ -
~2.60	Triplet	2H	-CH ₂ -COO-
~2.50	Singlet (broad)	1H	-OH

¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)	Assignment
~172	C=O
~136	Ar-C (quaternary)
~128.5	Ar-CH (ortho, meta)
~128.0	Ar-CH (para)
~66.5	-O-CH ₂ -Ph
~59.0	HO-CH ₂ -
~38.0	-CH ₂ -COO-

Experimental Protocols

Synthesis of Benzyl 3-hydroxypropionate

A general and effective method for the synthesis of benzyl esters involves the esterification of the corresponding carboxylic acid.

Procedure: To a solution of 3-hydroxypropionic acid (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), is added N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Benzyl

alcohol (1 equivalent) is then added to the mixture. The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed with a mild acid, a mild base, and brine, dried over an anhydrous salt like sodium sulfate (Na_2SO_4), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure **Benzyl 3-hydroxypropionate**.

NMR Data Acquisition

The following protocol outlines the standard procedure for obtaining high-resolution ^1H and ^{13}C NMR spectra.

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.

Sample Preparation:

- Approximately 5-10 mg of purified **Benzyl 3-hydroxypropionate** is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3).
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy:

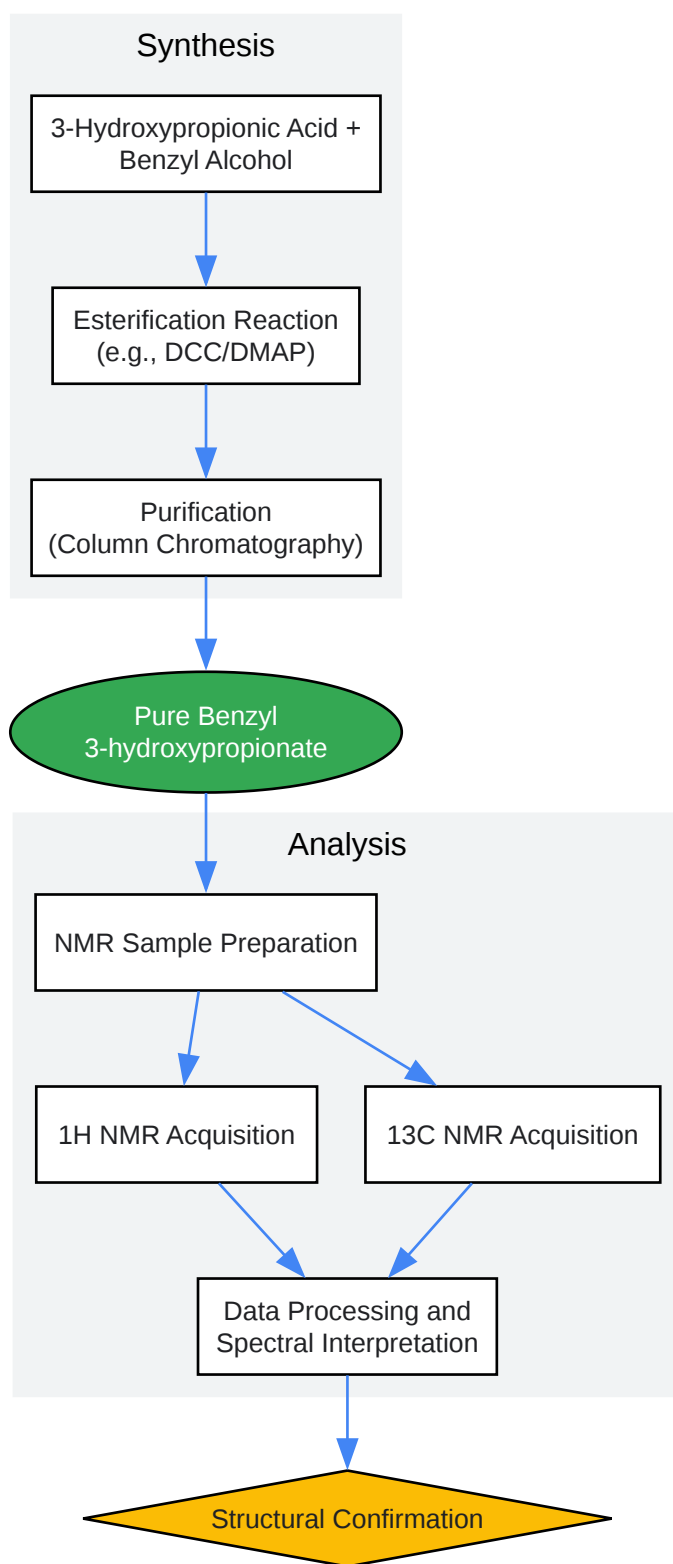
- Pulse Program: A standard single-pulse experiment is used.
- Spectral Width: Typically set to a range of -2 to 12 ppm.
- Acquisition Time: Approximately 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
- Temperature: The experiment is conducted at a constant temperature, typically 298 K.

^{13}C NMR Spectroscopy:

- **Pulse Program:** A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- **Spectral Width:** A range of 0 to 220 ppm is typically used.
- **Acquisition Time:** Approximately 1-2 seconds.
- **Relaxation Delay:** 2-5 seconds.
- **Number of Scans:** A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ^{13}C isotope.
- **Temperature:** Maintained at a constant temperature, usually 298 K.

Workflow and Data Analysis

The logical flow from synthesis to structural confirmation is a critical aspect of chemical research. The following diagram illustrates this workflow.



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Synthesis and NMR Analysis Workflow

This workflow diagram illustrates the key stages, from the initial reactants to the final structural confirmation of **Benzyl 3-hydroxypropionate** through NMR spectroscopy. The process begins with the synthesis of the compound via an esterification reaction, followed by purification. The pure product is then prepared for NMR analysis, where both ^1H and ^{13}C NMR spectra are acquired. Finally, the spectral data is processed and interpreted to confirm the chemical structure.

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